5-Bromo-3-ethylpyridin-2-amine

Overview

Description

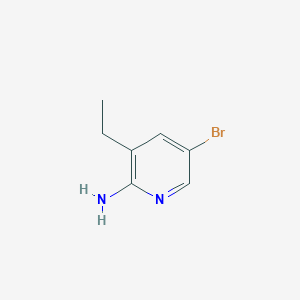

5-Bromo-3-ethylpyridin-2-amine: is an organic compound with the molecular formula C7H9BrN2. It is a derivative of pyridine, characterized by the presence of a bromine atom at the 5th position, an ethyl group at the 3rd position, and an amino group at the 2nd position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Bromination of 3-ethylpyridin-2-amine: The synthesis of 5-Bromo-3-ethylpyridin-2-amine can be achieved by brominating 3-ethylpyridin-2-amine. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane (DCM) or acetonitrile.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 5-Bromo-3-ethylpyridin-2-amine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with arylboronic acids to form biaryl derivatives.

Common Reagents and Conditions:

Bromine or N-bromosuccinimide (NBS): For bromination.

Potassium carbonate (K2CO3) or sodium hydride (NaH): For substitution reactions.

Palladium catalyst and arylboronic acids: For cross-coupling reactions.

Major Products:

Substituted pyridines: Resulting from nucleophilic substitution.

Biaryl derivatives: Resulting from cross-coupling reactions.

Scientific Research Applications

Chemistry: 5-Bromo-3-ethylpyridin-2-amine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo substitution and cross-coupling reactions makes it a valuable building block in organic synthesis .

Biology and Medicine: The compound is explored for its potential biological activities. Derivatives of this compound have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties. These studies aim to develop new therapeutic agents with improved efficacy and reduced side effects .

Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and dyes. Its unique chemical properties enable the creation of materials with specific functionalities and enhanced performance .

Mechanism of Action

The exact mechanism of action of 5-Bromo-3-ethylpyridin-2-amine and its derivatives depends on the specific biological target and application. Generally, the compound interacts with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity, resulting in bacterial cell death .

Comparison with Similar Compounds

5-Bromo-2-methylpyridin-3-amine: Similar structure with a methyl group instead of an ethyl group.

3-Bromo-5-ethylpyridin-2-amine: Bromine and ethyl groups are interchanged.

2-Amino-5-bromopyridine: Lacks the ethyl group.

Uniqueness: 5-Bromo-3-ethylpyridin-2-amine is unique due to the specific positioning of the bromine, ethyl, and amino groups on the pyridine ring. This unique arrangement imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the ethyl group at the 3rd position enhances its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with hydrophobic targets .

Biological Activity

5-Bromo-3-ethylpyridin-2-amine is an organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by relevant case studies and research findings.

Molecular Formula: C7H9BrN2

CAS Number: 1037253-14-7

Structure: The compound features a bromine atom at the 5th position, an ethyl group at the 3rd position, and an amino group at the 2nd position of the pyridine ring. This unique arrangement contributes to its biological activity and chemical reactivity.

Synthesis

The synthesis of this compound typically involves the bromination of 3-ethylpyridin-2-amine using bromine or N-bromosuccinimide (NBS) in solvents like dichloromethane or acetonitrile. The purification process often employs column chromatography using hexane and ethyl acetate mixtures to isolate the pure compound.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity. A study on pyridine derivatives showed that specific compounds inhibited bacterial growth by disrupting cell membrane integrity or inhibiting essential bacterial enzymes .

Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that certain derivatives could reduce pro-inflammatory cytokine production in macrophages, suggesting potential therapeutic applications in inflammatory diseases .

Anticancer Potential

This compound and its derivatives have been investigated for anticancer activity. A notable study reported that specific analogs exhibited cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

The exact mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Interaction: The compound may interact with enzymes involved in key metabolic pathways, altering their activity.

- Receptor Modulation: It may bind to specific receptors, modulating signaling pathways that lead to desired biological outcomes.

- DNA Interaction: Some studies suggest that it can intercalate into DNA, affecting replication and transcription processes .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL for different strains.

Case Study 2: Anti-inflammatory Activity

Another research focused on the anti-inflammatory potential of this compound demonstrated that it significantly reduced levels of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages, highlighting its potential as a therapeutic agent for inflammatory conditions .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 5-Bromo-3-methylpyridin-2-amine | Similar structure with a methyl group | Moderate antimicrobial activity |

| 5-Bromo-pyridin-2-amines | Lacks ethyl group | Lower anti-inflammatory effects |

| 3-Bromo-5-ethylpyridin-2-amines | Bromine and ethyl groups interchanged | Variable cytotoxicity |

Properties

IUPAC Name |

5-bromo-3-ethylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-2-5-3-6(8)4-10-7(5)9/h3-4H,2H2,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYVIQBPXESSJDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=CC(=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.